molecular formula C17H20ClN5O B2446344 N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396856-60-2

N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Numéro de catalogue B2446344
Numéro CAS: 1396856-60-2
Poids moléculaire: 345.83
Clé InChI: UORFGEWZSRIMLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A series of compounds, including derivatives of N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, have been synthesized and evaluated for their pharmacological properties. These studies have highlighted the potential of these compounds in exhibiting various pharmacological activities such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Specifically, derivatives have been selected for clinical investigations due to their powerful antiemetic activity, underscoring the versatility of these compounds in medicinal chemistry applications (Mattioda et al., 1975).

Antagonistic Activity on Cannabinoid Receptors

Research has also delved into the molecular interaction of related antagonists with the CB1 cannabinoid receptor. The structural and functional analysis of these interactions has contributed significantly to the development of pharmacophore models for cannabinoid receptor ligands. This research not only enhances our understanding of receptor-ligand interactions but also aids in the design of more effective therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Potential Antipsychotic Agents

Another area of research has involved the evaluation of heterocyclic carboxamides as potential antipsychotic agents. These compounds have been tested for their ability to bind to dopamine and serotonin receptors, showing promise in antagonizing certain psychiatric conditions. The findings suggest that these derivatives could serve as valuable leads in the development of new antipsychotic medications, offering alternatives with potentially fewer side effects (Norman et al., 1996).

Rho Kinase Inhibition for CNS Disorders

The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, has been optimized for treating central nervous system disorders. This scalable and facile synthetic process underscores the compound's potential in therapeutic applications, highlighting the importance of chemical synthesis in drug development (Wei et al., 2016).

Anti-proliferative Activities Against Cancer Cell Lines

Substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines. These studies reveal the potential of such compounds in developing new anticancer therapies, emphasizing the significance of structural diversity in drug discovery (Parveen et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . These interactions can result in changes at the molecular and cellular levels, which can have therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORFGEWZSRIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.